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Fructose-isoleucine (mixture of diastereomers) - 87304-79-8

Fructose-isoleucine (mixture of diastereomers)

Catalog Number: EVT-1462393
CAS Number: 87304-79-8
Molecular Formula: C12H23NO7
Molecular Weight: 293.316
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Fructose is a simple sugar found in many plants, often in the form of sucrose or as free fructose in fruits. Isoleucine is an essential amino acid that must be obtained through diet, commonly found in protein-rich foods such as meat, fish, dairy products, and legumes. The interaction between these two compounds leads to the formation of fructose-isoleucine, which has implications for metabolic pathways and health.

Classification

Fructose-isoleucine belongs to the class of fructosamines, which are glycosylated amino acids formed via the Maillard reaction. This classification highlights its role in non-enzymatic glycation, a process where sugars react with amino acids, leading to various biological effects.

Synthesis Analysis

Methods

The synthesis of fructose-isoleucine can be achieved through several methods, primarily focusing on glycosylation reactions. One effective approach involves using fructose as a substrate that undergoes reductive amination with isoleucine.

Technical Details:

  1. Reagents: D-fructose and isoleucine are used as starting materials.
  2. Reaction Conditions: The reaction typically requires acidic or basic conditions to facilitate the formation of the glycosidic bond.
  3. Purification: After synthesis, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired diastereomers with high purity levels.

Recent studies have reported yields for related fructosylated compounds, such as fructosylated dipeptides, achieving purities greater than 90% through optimized synthetic routes .

Molecular Structure Analysis

Structure

Fructose-isoleucine comprises a fructose moiety linked to an isoleucine residue through a glycosidic bond. The specific structure can vary depending on the stereochemistry at the anomeric carbon and the configuration of the amino acid.

Data

  • Molecular Formula: C₁₁H₁₅N₁O₇
  • Molecular Weight: Approximately 265.25 g/mol
  • Structural Representation: The structure features a five-membered ring from the fructose part and a side chain characteristic of isoleucine.
Chemical Reactions Analysis

Reactions

Fructose-isoleucine participates in various chemical reactions typical of both sugars and amino acids. Key reactions include:

  1. Glycation: It can undergo further glycation reactions with proteins, impacting their functionality.
  2. Degradation: It may be subject to oxidative degradation by fructosyl-peptide oxidases, producing reactive oxygen species .

Technical Details:

  • The kinetics of these reactions can vary significantly based on pH, temperature, and concentration of reactants.
Mechanism of Action

Process

The mechanism by which fructose-isoleucine exerts its effects involves its role in metabolic pathways where it influences protein structure and function through glycation. This process alters protein behavior, potentially leading to changes in enzymatic activity and cellular signaling pathways.

Data

Studies indicate that increased levels of fructosylated compounds correlate with various metabolic disorders, including diabetes mellitus . Monitoring these compounds can provide insights into disease progression and metabolic health.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to its polar nature from both sugar and amino acid components.

Chemical Properties

  • Stability: Generally stable under neutral pH but may degrade under extreme conditions (high temperature or acidic environments).
  • Reactivity: Reacts with proteins leading to advanced glycation end-products (AGEs), which have been implicated in aging and chronic diseases.
Applications

Scientific Uses

Fructose-isoleucine has several applications in scientific research:

  1. Biochemical Research: Used to study glycation processes and their implications for diseases such as diabetes.
  2. Metabolic Studies: Helps understand amino acid metabolism under varying dietary conditions.
  3. Diagnostic Tools: Its derivatives are utilized in assays for monitoring glycation levels in clinical settings .
Chemical Characterization of Fructose-Isoleucine Diastereomers

Structural Elucidation and Stereoisomerism

Chiral Carbon Analysis in Isoleucine and Fructose Moieties

Fructose-isoleucine diastereomers arise from stereoisomeric complexity at multiple chiral centers. Isoleucine contains two chiral carbons (Cα and Cβ), enabling four possible stereoisomers, though the L-isoleucine moiety typically adopts the (2S,3R) configuration [5] [9]. The fructose unit (β-D-fructopyranose form) contributes three additional chiral centers (C3, C4, C5), resulting in a total of five chiral centers. This generates 32 possible stereoisomers (2⁵), though the biologically relevant forms are constrained by enzymatic specificity in Maillard reactions. The diastereomeric mixture emerges from non-enzymatic glycation, where fructose’s anomeric carbon (C2-keto group) reacts with isoleucine’s α-amino group, creating a new chiral center at C1 (formerly fructose’s anomeric carbon) [5] [7].

Table 1: Chiral Centers in Fructose-Isoleucine

MoietyChiral Carbon PositionsConfigurationStereochemical Impact
IsoleucineCα (C2), Cβ (C3)L-isoleucine: (2S,3R)Dictates proteinogenic amino acid stereochemistry
FructoseC3, C4, C5β-D-fructopyranose: (3S,4R,5R)Determines ring conformation (pyranose vs. furanose)
Glycation SiteC1 (formerly fructose anomeric carbon)Variable (epimeric)Defines α/β anomerism at the Amadori rearrangement product

Diastereomeric Configuration: N-(1-Deoxy-β-D-Fructopyranos-1-yl)-L-Isoleucine vs. Alternate Forms

The predominant diastereomer, N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine, features a covalent bond between fructose’s C1 and isoleucine’s nitrogen. Its β-D-fructopyranose ring adopts a ^1C_4 chair conformation, stabilized by intramolecular hydrogen bonding [4]. Key evidence for this configuration includes:

  • SMILES Notation: CC[C@H](C)[C@H](NCC1(O)OC[C@@H](O)[C@@H](O)[C@@H]1O)C(=O)O [4] [9], confirming stereodescriptors (R/S) at chiral centers.
  • InChIKey: ADLSFIUFBSPKJF-OEEOIEHZSA-N [5], indicating enantiomeric purity at isoleucine’s Cα/Cβ and fructose’s C3/C4/C5.Minor diastereomers include furanose forms (5-membered ring) or α-anomers at C1, identified via NMR and chromatographic separation [4]. The term "mixture of diastereomers" reflects variability at C1 and potential ring tautomerism (pyranose ↔ furanose), not isoleucine’s chiral centers, which remain fixed as L-isoleucine [9].

Physicochemical Properties

Molecular Weight, Formula, and Solubility Profiles

Fructose-isoleucine has the molecular formula C₁₂H₂₃NO₇ and a precise molecular weight of 293.31 g/mol (exact mass: 293.14745207) [5] [9]. Its solubility profile is characterized by:

  • High water solubility due to hydroxyl groups (fructose) and zwitterionic carboxyl/amino groups (isoleucine).
  • Limited organic solvent solubility, dissolving only in polar aprotic solvents (e.g., DMSO, DMF) but precipitating in hexane or chloroform [3] [4].
  • Color variation: Ranges from light yellow (pure β-pyranose) to black (degraded mixtures), indicating sensitivity to purification and storage [4] [9].

Table 2: Physicochemical Parameters of Fructose-Isoleucine

PropertyValueExperimental Context
Molecular FormulaC₁₂H₂₃NO₇High-resolution MS [5]
Molecular Weight293.31 g/molCalcd. for C₁₂H₂₃NO₇ [9]
Solubility in Water>50 mg/mL (20°C)Maillard reaction studies [3]
AppearanceLight yellow to black solidCommercial isolates [4]
InChIKeyADLSFIUFBSPKJF-OEEOIEHZSA-NStereochemistry identifier [5]

Stability Under Thermal and pH Variations

Stability studies reveal that fructose-isoleucine is highly susceptible to pH and temperature:

  • pH-Dependent Degradation:
  • Acidic conditions (pH < 3): Hydrolysis of the glycosylamine bond, releasing free isoleucine and fructose [8].
  • Alkaline conditions (pH > 9): Base-catalyzed Amadori rearrangement to advanced glycation end-products (AGEs), accelerating browning [3].
  • Thermal Decomposition:
  • Decomposition initiates at >150°C via Maillard cascade reactions, generating furans, pyrazines, and N-heterocycles [6] [8].
  • Kinetic stability decreases in solution: Half-life of 2–8 hours at 100°C, depending on pH [6].
  • Metal Ion Effects: Divalent cations (e.g., Ni²⁺) catalyze degradation by coordinating with fructose’s hydroxyl groups and isoleucine’s carboxylate, as demonstrated in enzyme-binding studies [6].

Table 3: Stability-Influencing Factors

FactorEffectMechanism
Low pH (<3)Hydrolysis to fructose + isoleucineProtonation of glycosylamine nitrogen
High pH (>9)Formation of AGEs (e.g., melanoidins)Enolization → dehydration → cyclization
High temperature (>80°C)Maillard reaction intermediatesStrecker degradation / enolization
Metal ions (Ni²⁺, Zn²⁺)Accelerated decompositionCoordination at hydroxyl/carboxyl sites [6]

Comprehensive Compound Listing

Properties

CAS Number

87304-79-8

Product Name

Fructose-isoleucine (mixture of diastereomers)

IUPAC Name

(2S,3S)-3-methyl-2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid

Molecular Formula

C12H23NO7

Molecular Weight

293.316

InChI

InChI=1S/C12H23NO7/c1-3-6(2)8(11(17)18)13-5-12(19)10(16)9(15)7(14)4-20-12/h6-10,13-16,19H,3-5H2,1-2H3,(H,17,18)/t6-,7+,8-,9+,10-,12+/m0/s1

InChI Key

ADLSFIUFBSPKJF-KZYWSPAVSA-N

SMILES

CCC(C)C(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O

Synonyms

N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine; [S-(R*,R*)]-1-[(1-Carboxy-2-methylbutyl)amino]-1-deoxy-β-D-fructopyranose

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